Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Description
Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CID 2894652) is a chromone-derived compound characterized by a cyclopenta-fused chromen-4-one core substituted with a chlorine atom at position 8 and an ethoxycarbonylmethyloxy group at position 5. Its molecular formula is C₂₂H₁₉ClO₅, with a molecular weight of 398.83 g/mol. The compound’s structure includes a phenylacetate ester moiety, as evidenced by its SMILES notation: CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl .
Properties
IUPAC Name |
ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-2-20-15(18)8-21-14-7-13-11(6-12(14)17)9-4-3-5-10(9)16(19)22-13/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGNMZITOZOFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves several steps. One common method includes the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group.
Scientific Research Applications
Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, ester groups, and molecular properties.
Substituent Variations
Chlorine vs. Methyl Substitution
- Ethyl (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894757) :
Hexyl Substituent
- [(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid: Features a hexyl chain at position 8 instead of chlorine. Molecular formula: C₂₀H₂₃O₅ (MW: 343.40 g/mol).
Ester Group Modifications
Ethyl vs. Isopropyl Esters
- Isopropyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate :
Methyl Ester
- Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate :
Propanoate Ester
- Ethyl 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate: Propanoate ester introduces a methyl branch. Molecular formula: C₁₇H₁₇ClO₅ (MW: 336.77 g/mol). The branching may alter steric interactions in biological targets .
Functional Group Additions
tert-Butoxycarbonyl (Boc)-Protected Amino Derivatives
- 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(tert-Butoxycarbonyl)amino]acetate: Incorporates a Boc-protected amino group. Molecular formula: C₂₀H₂₂ClNO₇ (MW: 423.85 g/mol). The Boc group enhances stability during synthetic steps, making this derivative a common intermediate in peptide coupling reactions .
Comparative Data Table
Biological Activity
Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a chloro-substituted tetrahydrochromene moiety linked to an ethoxyacetate group. Its molecular formula is with a molecular weight of approximately 322.74 g/mol. The unique structure contributes to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.74 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 495.2 ± 45.0 °C |
| LogP | 3.43 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell proliferation and survival. For instance, a study demonstrated the efficacy of related chromene derivatives against breast cancer cells, suggesting that this compound may also hold potential as an anticancer agent.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various disease models. This activity aligns with findings from other studies on chromene derivatives that demonstrate their ability to modulate inflammatory responses.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in the inflammatory response.
- Receptor Interaction : It might also interact with nuclear receptors involved in cell growth and apoptosis regulation.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with ethyl chloroacetate in the presence of potassium carbonate as a base under reflux conditions in an organic solvent like dimethylformamide (DMF) .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Anticancer Efficacy : A recent study indicated that derivatives of chromene compounds showed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the potential of this compound as a lead compound for further drug development.
- Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of similar chromene derivatives demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
